molecular formula C10H10O2 B12883403 2,4-Dimethylbenzofuran-6-ol

2,4-Dimethylbenzofuran-6-ol

Katalognummer: B12883403
Molekulargewicht: 162.18 g/mol
InChI-Schlüssel: VHSRCCXGBGPQOR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,4-Dimethylbenzofuran-6-ol is an organic compound belonging to the benzofuran family Benzofurans are heterocyclic compounds containing a fused benzene and furan ring This specific compound is characterized by the presence of two methyl groups at the 2 and 4 positions and a hydroxyl group at the 6 position on the benzofuran ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dimethylbenzofuran-6-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2,4-dimethylphenol with a suitable furan precursor in the presence of a catalyst. The reaction conditions often involve elevated temperatures and the use of solvents such as dichloromethane or toluene.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired compound in its pure form.

Analyse Chemischer Reaktionen

Types of Reactions: 2,4-Dimethylbenzofuran-6-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: Electrophilic substitution reactions can occur at the benzene ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium or platinum catalysts.

    Substitution: Reagents like halogens (chlorine, bromine) or nitrating agents under controlled conditions.

Major Products Formed:

    Oxidation: Formation of 2,4-dimethylbenzofuran-6-one.

    Reduction: Formation of 2,4-dimethyl-2,3-dihydrobenzofuran-6-ol.

    Substitution: Formation of various halogenated or nitrated derivatives.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

The mechanism of action of 2,4-Dimethylbenzofuran-6-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group at the 6 position can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The compound may modulate various signaling pathways, leading to its observed biological effects .

Vergleich Mit ähnlichen Verbindungen

2,4-Dimethylbenzofuran-6-ol can be compared with other benzofuran derivatives to highlight its uniqueness:

Eigenschaften

Molekularformel

C10H10O2

Molekulargewicht

162.18 g/mol

IUPAC-Name

2,4-dimethyl-1-benzofuran-6-ol

InChI

InChI=1S/C10H10O2/c1-6-3-8(11)5-10-9(6)4-7(2)12-10/h3-5,11H,1-2H3

InChI-Schlüssel

VHSRCCXGBGPQOR-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=CC2=C1C=C(O2)C)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.